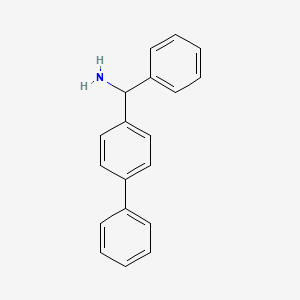

alpha-(4-Biphenylyl)benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

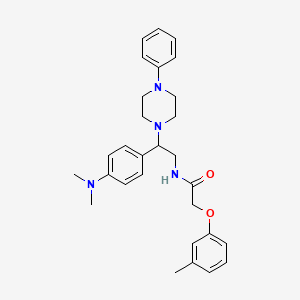

Alpha-(4-Biphenylyl)benzylamine is a chemical compound with the molecular formula C19H17N . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of benzylamines, which includes alpha-(4-Biphenylyl)benzylamine, has been studied extensively. One method involves the use of a highly active Mn (I) pincer catalyst for the N-alkylation of amines with alcohols . Another method involves the direct synthesis of α-substituted primary benzylamines from alkylarenes and diarylimines . A multi-enzyme cascade process for the biosynthesis of benzylamine has also been reported .Chemical Reactions Analysis

Benzylamines, including alpha-(4-Biphenylyl)benzylamine, can undergo a variety of chemical reactions. For instance, they can be alkylated using a Mn (I) pincer catalyst and alcohols . They can also react with CO2 for protection and deprotection sequences .Scientific Research Applications

Antiarrhythmic Applications

α-(4-Biphenylyl)benzylamine derivatives have been studied for their antiarrhythmic effects. A series of 2-, 3-, and 4-substituted benzylamine derivatives, including compounds like 2-(p-methoxyphenylethynyl)benzylamine and α,α-dimethyl-4-phenethylbenzylamine, demonstrated significant antiarrhythmic activity in experimental cardiac arrhythmias (Remy, Van Saun, & Engelhardt, 1975). A highly specific and sensitive GLC method was also developed for the analysis of α,α-dimethyl-4-(α,α,β,β-tetrafluorophenethyl) benzylamine, a new orally active antiarrhythmic drug, in biological fluids, indicating its potential in therapeutic applications (Zacchei & Weidner, 1975).

Biosynthetic Production

Benzylamine is a critical intermediate for various applications including the production of high-energy propellants like CL-20. A novel biosynthetic pathway was developed for benzylamine production from cellular phenylpyruvate, offering a greener alternative to chemical production methods. This pathway, involving enzymes from different sources, demonstrated the potential for efficient and environmentally friendly production of benzylamine (Pandey, Casini, Voigt, & Gordon, 2021).

Photovoltaic Applications

Benzylamine has been explored for its application in improving the performance of photovoltaic cells. It was used as a surface passivation molecule for formamidinium lead iodide perovskite films, resulting in enhanced moisture resistance and electronic properties. Solar cells based on benzylamine-modified films achieved a high efficiency of 19.2% and demonstrated significant stability with no degradation after over 2800 hours of air exposure (Wang, Geng, Zhou, Fang, Tong, Loi, Liu, & Zhao, 2016).

Mechanism of Action

While the specific mechanism of action for alpha-(4-Biphenylyl)benzylamine is not mentioned in the search results, benzylamines in general are known to interact with the fungal cell membrane. They specifically inhibit squalene epoxidase, a key enzyme in fungal sterol biosynthesis. This results in a deficiency in ergosterol, a major fungal membrane sterol, leading to increased membrane permeability and leakage of cellular components, ultimately causing fungal cell death .

properties

IUPAC Name |

phenyl-(4-phenylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXMLFSUCVXABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(4-Biphenylyl)benzylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2638768.png)

![1,7-dimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638769.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2638777.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2638778.png)

![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2638779.png)

![3-Ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2638781.png)

![2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine](/img/structure/B2638786.png)